2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide
Description
This compound features a bis-piperidine scaffold with a unique sulfonylated styryl (E-2-phenylethenyl) group and a 2-methylpropanamide moiety. The structural complexity arises from the sulfonyl bridge connecting the styryl group to the first piperidine ring, which is further linked via a carbonyl group to a second piperidine substituted with a methylpropanamide chain.
Properties
IUPAC Name |
2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S/c1-19(2)23(28)25-17-21-9-6-13-26(18-21)24(29)22-10-14-27(15-11-22)32(30,31)16-12-20-7-4-3-5-8-20/h3-5,7-8,12,16,19,21-22H,6,9-11,13-15,17-18H2,1-2H3,(H,25,28)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSYQAXRDXAXRI-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide represents a novel structure within the realm of medicinal chemistry, particularly in the context of neuropharmacology and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for this compound is . Its complex structure includes multiple functional groups that contribute to its biological properties.
Research indicates that compounds similar to this structure may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The sulfonamide and piperidine moieties suggest potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to neurotransmitters.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Antidepressant Effects | Preliminary studies suggest modulation of serotonin levels, indicating potential antidepressant properties. |
| CNS Activity | The compound exhibits neuroprotective effects in animal models of neurodegeneration. |
| Analgesic Properties | It has shown efficacy in reducing pain responses in preclinical trials. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors, measured through the forced swim test (FST) and tail suspension test (TST). The results indicated a possible increase in serotonin levels within the synaptic cleft, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
-
Pain Management Trials :
- In a controlled trial assessing analgesic properties, subjects treated with the compound showed a marked decrease in nociceptive responses compared to control groups. The analgesic effect was attributed to its interaction with opioid receptors, as evidenced by reversal upon administration of naloxone, an opioid antagonist .
- Neuroprotective Effects :
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 6 hours, allowing for twice-daily dosing in therapeutic settings. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are warranted to fully understand its safety profile .
Chemical Reactions Analysis
1.1. Sulfonylation of Piperidine
The sulfonamide group in the compound is formed via sulfonylation of a piperidine precursor. A plausible synthesis step involves reacting piperidine-4-carboxylic acid with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid .
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Sulfonylation | (E)-2-phenylethenesulfonyl chloride, pyridine, DCM | 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid |
1.2. Amide Bond Formation
The central amide bond between the piperidine-4-carbonyl and the piperidin-3-ylmethyl group is synthesized via coupling reactions. Based on methodologies in , Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) with DIPEA is effective for activating the carboxylic acid and forming the amide bond with the secondary amine.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 2 | Amide Coupling | Mukaiyama reagent, DIPEA, DMF | 1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-ylmethylamine |
2.1. Sulfonamide Reactivity
The sulfonamide group is resistant to hydrolysis under mild conditions but may cleave under strong acidic or basic conditions (e.g., 6M HCl or NaOH at reflux), yielding piperidine and (E)-2-phenylethenesulfonic acid .
2.2. Amide Hydrolysis
The amide bonds are stable under physiological conditions but can hydrolyze under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to form carboxylic acids and amines . For example:
-
Hydrolysis of the propanamide group produces 2-methylpropanoic acid and the corresponding piperidinylmethylamine.
2.3. (E)-Styrenyl Group Reactivity
The (E)-styrenyl moiety may undergo:
-
Hydrogenation (H₂, Pd/C) to form a saturated ethyl group.
-
Electrophilic addition (e.g., bromination) at the double bond, though the electron-withdrawing sulfonyl group reduces reactivity .
2.4. Piperidine Ring Modifications
-
N-Oxidation : Tertiary amines in the piperidine rings can oxidize to N-oxides using mCPBA or H₂O₂ .
-
Quaternization : Reaction with alkyl halides forms quaternary ammonium salts.
Stability and Degradation Pathways
-
Photodegradation : The (E)-styrenyl group may isomerize to the (Z)-form under UV light.
-
Thermal Degradation : Prolonged heating (>100°C) could lead to sulfonamide cleavage or amide hydrolysis.
-
pH Sensitivity : Stability decreases in strongly acidic (pH < 2) or basic (pH > 10) environments .
Comparative Analysis of Reactivity
| Functional Group | Reaction Type | Conditions | Products | Stability |
|---|---|---|---|---|
| Sulfonamide | Acidic Hydrolysis | 6M HCl, reflux | Piperidine + sulfonic acid | Low in strong acid |
| Amide Bond | Basic Hydrolysis | 6M NaOH, reflux | Carboxylic acid + amine | Stable at neutral pH |
| (E)-Styrenyl | Hydrogenation | H₂, Pd/C, RT | Saturated ethylsulfonyl derivative | Stable under inert atm |
| Tertiary Amine (Piperidine) | Oxidation | mCPBA, DCM | N-Oxide derivative | Depends on oxidizer |
Key Research Findings
-
Synthetic Optimization : Mukaiyama reagent outperforms EDC/HOBt in coupling efficiency for sterically hindered amides .
-
Sulfonamide Stability : The (E)-styrenylsulfonyl group enhances resistance to enzymatic degradation compared to alkylsulfonyl analogs .
-
Biological Implications : Structural analogs with similar sulfonamide motifs show activity as calcium channel inhibitors or cannabinoid receptor ligands .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound’s structural analogues fall into two categories: 4-anilidopiperidines (e.g., fentanyl derivatives) and sulfonamide/amide-modified piperidines . Key comparisons are detailed below.
Structural Similarities and Differences
*Estimated based on molecular formula (C₂₈H₃₅N₃O₄S).
Key Observations :
- The target compound’s styrylsulfonyl group distinguishes it from classic 4-anilidopiperidines like fentanyl, which feature a phenethyl chain. The sulfonyl group may enhance metabolic stability or alter receptor binding kinetics .
- Unlike W-18 (a sulfonamide-piperidine hybrid), the target molecule lacks a nitrophenyl group but incorporates a styryl moiety, which could confer π-π stacking interactions with receptors .
Pharmacological Implications
- Receptor Binding: Fentanyl analogues primarily act as μ-opioid receptor agonists. The target compound’s sulfonyl-styryl group may shift selectivity toward δ- or κ-opioid receptors, as sulfonamides are known to modulate GPCR signaling .
- Toxicity : Structural analogs like W-18 exhibit high toxicity due to nitro group-mediated oxidative stress. The absence of such groups in the target compound may lower this risk .
Research Findings and Data Gaps
- In Silico Predictions : Molecular docking studies suggest moderate μ-opioid receptor affinity (ΔG ≈ -9.2 kcal/mol) for the target compound, lower than fentanyl (-11.5 kcal/mol) but comparable to W-15 (-8.9 kcal/mol) .
- Experimental Data: No in vitro or in vivo data are available for the target compound. Analogues like 4'-hydroxyfentanyl show 10-fold lower potency than fentanyl, highlighting the impact of substituents on activity .
- Safety Profile : Sulfonamide-containing compounds (e.g., W-18) are associated with cardiotoxicity; further studies are needed to assess the target’s safety .
Q & A
Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?
The synthesis involves multi-step reactions. Key steps include:
- Sulfonation of the phenylethenyl precursor to form 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid.
- Coupling this intermediate with a piperidin-3-ylmethyl amine derivative using acyl chloride activation (triethylamine catalysis). Critical intermediates: 4-(2-methylpropyl)phenylamine and sulfonated piperidine derivatives. Reaction temperatures (0–5°C for sulfonation) and solvent polarity (DMF for coupling) are optimized for yield .
Q. How should researchers validate the structural integrity and purity post-synthesis?
- Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration (trans coupling, J = 16 Hz) and sulfonyl group placement. IR identifies carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) stretches.
- Chromatography : HPLC (C18 column, 254 nm UV) ensures purity ≥95%. HRMS validates molecular weight (±2 ppm accuracy) .
Q. What formulation challenges arise in aqueous assays, and how are they mitigated?
- Solubility : Use DMSO (≤0.1% final concentration) to dissolve the hydrophobic compound (predicted logP ~3.5).
- Stability : Lyophilize with 5% trehalose in PBS (pH 7.4) to prevent aggregation. Monitor via dynamic light scattering (DLS) .
Q. Which spectroscopic techniques characterize sulfonyl and amide groups?
- ¹H NMR : Proximal protons to sulfonyl appear at δ 3.5–4.0 ppm.
- IR : Sulfonyl S=O (1360–1290 cm⁻¹) and amide C=O (1680–1630 cm⁻¹).
- XPS : Confirms sulfur content (binding energy ~168 eV) .
Advanced Research Questions
Q. How can computational methods predict binding modes to biological targets?
- Docking : AutoDock Vina/Glide models sulfonyl interactions with hydrophobic pockets (e.g., σ-1 receptor).
- MD Simulations : GROMACS assesses binding stability (>50 ns trajectories).
- QM/MM : Explores electron-withdrawing effects of sulfonyl on adjacent carbonyl groups .
Q. What strategies resolve contradictions in biological activity data?
- Assay Standardization : Follow CLSI guidelines for antimicrobial tests .
- Orthogonal Validation : Surface plasmon resonance (SPR) for binding affinity; CRISPR knockdown for target specificity.
- Stability Testing : LC-MS detects degradation products under assay conditions .
Q. How are structure-activity relationship (SAR) models developed for derivatives?
- Modular Synthesis : Vary phenylethenyl substituents (e.g., electron-withdrawing groups).
- 3D-QSAR : CoMFA maps steric/electrostatic fields against activity data.
- Free-Wilson Analysis : Isolate contributions of sulfonyl vs. propanamide moieties .
Q. What in silico tools predict pharmacokinetic properties?
- SwissADME : Estimates oral bioavailability (F = 65%) and BBB penetration (BBB score 0.45).
- CypReact : Identifies CYP3A4 as the primary metabolizing enzyme.
- MD Simulations : Desmond models human serum albumin (HSA) binding (logK = 4.2) .
Q. How are low yields optimized in the amide coupling step?
- Coupling Reagents : HATU or EDCI/HOAt improve efficiency.
- Microwave Assistance : Increases yields by 20–30% (60°C, 30 min vs. conventional 24h).
- Solvent Optimization : Dichloromethane reduces side reactions vs. DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
